molecular formula C10H13N5OS B12795497 2',3'-Dideoxy-4'-thioadenosine CAS No. 137819-75-1

2',3'-Dideoxy-4'-thioadenosine

Cat. No.: B12795497
CAS No.: 137819-75-1
M. Wt: 251.31 g/mol
InChI Key: FHEFIYSZIYWDHO-NKWVEPMBSA-N
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Description

2’,3’-Dideoxy-4’-thioadenosine is a nucleoside analogue where the oxygen atom in the ribose ring is replaced by a sulfur atom. This structural modification has significant implications for its biological activity and potential therapeutic applications. Nucleoside analogues, including 2’,3’-Dideoxy-4’-thioadenosine, are known for their ability to interfere with various biological processes, making them valuable in the development of antiviral and anticancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxy-4’-thioadenosine typically involves the transformation of ribonucleosides into their thio-analogues. One common method includes the use of sulfur-containing reagents to replace the oxygen atom in the ribose ring with sulfur. This process often involves multiple steps, including protection and deprotection of functional groups, and the use of specific catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of 2’,3’-Dideoxy-4’-thioadenosine may involve large-scale synthesis protocols that optimize yield and purity. These methods often include the use of high-performance liquid chromatography (HPLC) to purify the final product and ensure it meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxy-4’-thioadenosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2’,3’-Dideoxy-4’-thioadenosine can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of thio-substituted analogues .

Scientific Research Applications

2’,3’-Dideoxy-4’-thioadenosine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxy-4’-thioadenosine involves its incorporation into DNA or RNA chains during replication or transcription. The presence of the sulfur atom disrupts normal base pairing and can lead to chain termination. This disruption inhibits the activity of enzymes like DNA polymerase and reverse transcriptase, making it effective against viral replication and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’-Dideoxy-4’-thioadenosine is unique due to the specific placement of the sulfur atom in the ribose ring, which imparts distinct chemical and biological properties. This unique structure allows it to interfere with nucleic acid synthesis in ways that other nucleoside analogues cannot, making it a valuable compound for therapeutic development .

Properties

CAS No.

137819-75-1

Molecular Formula

C10H13N5OS

Molecular Weight

251.31 g/mol

IUPAC Name

[(2S,5R)-5-(6-aminopurin-9-yl)thiolan-2-yl]methanol

InChI

InChI=1S/C10H13N5OS/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7+/m0/s1

InChI Key

FHEFIYSZIYWDHO-NKWVEPMBSA-N

Isomeric SMILES

C1C[C@@H](S[C@@H]1CO)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

C1CC(SC1CO)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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